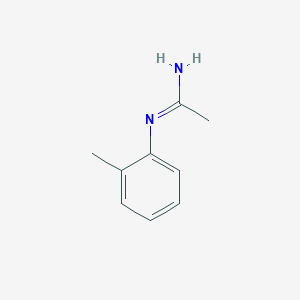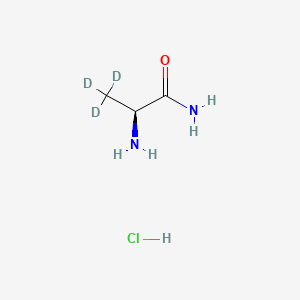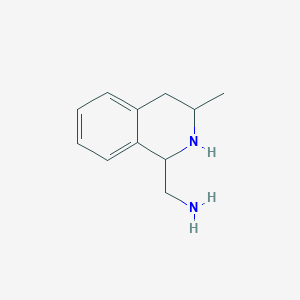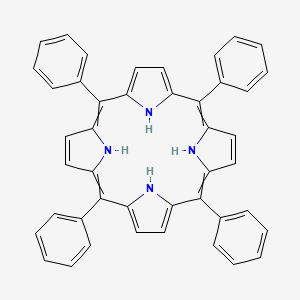![molecular formula C13H9BrClI B13841848 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene CAS No. 922736-97-8](/img/structure/B13841848.png)
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is an organic compound with the molecular formula C13H9BrClI. It is a derivative of benzene, substituted with bromine, chlorine, and iodine atoms, making it a halogenated aromatic compound. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of multiple functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-2-[(4-iodophenyl)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzene derivatives. The process includes halogenation reactions, often using Friedel-Crafts acylation followed by halogen exchange reactions. The conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in coupling reactions through the formation of palladium complexes, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloro-1-iodobenzene: Similar in structure but lacks the [(4-iodophenyl)methyl] group.
1-Bromo-4-iodobenzene: Another halogenated benzene derivative with different substitution patterns.
Uniqueness
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is unique due to the presence of three different halogen atoms and the [(4-iodophenyl)methyl] group, which provides distinct reactivity and versatility in organic synthesis compared to other halogenated benzene derivatives .
Eigenschaften
CAS-Nummer |
922736-97-8 |
|---|---|
Molekularformel |
C13H9BrClI |
Molekulargewicht |
407.47 g/mol |
IUPAC-Name |
4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9BrClI/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2 |
InChI-Schlüssel |
NFBXCZKWHMFEDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)





![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


